molecular formula C18H26N6O3 B14172855 4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine CAS No. 5730-48-3

4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine

Cat. No.: B14172855
CAS No.: 5730-48-3
M. Wt: 374.4 g/mol
InChI Key: WUQLKIPOLFILAG-UHFFFAOYSA-N
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Description

4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines These compounds are known for their bicyclic [6 + 6] systems, which consist of two fused six-membered rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents like dimethylformamide or acetonitrile, and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile employed .

Scientific Research Applications

4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For instance, it may inhibit protein kinases or other signaling molecules, leading to alterations in cell proliferation, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine is unique due to its specific combination of butoxy and morpholine substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

5730-48-3

Molecular Formula

C18H26N6O3

Molecular Weight

374.4 g/mol

IUPAC Name

4-(4-butoxy-2-morpholin-4-ylpyrimido[4,5-d]pyrimidin-7-yl)morpholine

InChI

InChI=1S/C18H26N6O3/c1-2-3-8-27-16-14-13-19-17(23-4-9-25-10-5-23)20-15(14)21-18(22-16)24-6-11-26-12-7-24/h13H,2-12H2,1H3

InChI Key

WUQLKIPOLFILAG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC(=NC2=NC(=NC=C21)N3CCOCC3)N4CCOCC4

Origin of Product

United States

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